molecular formula C7H4FNO B1301987 2-Fluoro-4-hydroxybenzonitrile CAS No. 82380-18-5

2-Fluoro-4-hydroxybenzonitrile

Cat. No. B1301987
CAS RN: 82380-18-5
M. Wt: 137.11 g/mol
InChI Key: REIVHYDACHXPNH-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzonitrile is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as liquid crystal technology and organic synthesis. The compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzonitrile framework, which significantly influences its physical and chemical properties .

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds has been explored in several studies. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the versatility of halodeboronation reactions . Additionally, the synthesis of dixanthones and poly(dixanthone)s from 2-fluorobenzonitriles has been reported, where cyclization in trifluoromethanesulfonic acid was a key step . These methods highlight the reactivity of fluorobenzonitriles and their utility in constructing more complex molecules.

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles has been studied using various spectroscopic techniques. For example, the crystal structure of a related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, was elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions . Additionally, the vibrational features of 2-fluoro- and 3-fluorobenzonitrile in their ground and excited states were investigated using spectroscopy and theoretical calculations, providing insights into their electronic properties .

Chemical Reactions Analysis

Fluorobenzonitriles participate in various chemical reactions due to their reactive cyano and fluorine groups. For instance, 2-fluoro-5-nitrobenzonitrile was prepared and reacted with amines and amino acids, demonstrating the reactivity of the cyano group towards nucleophilic substitution . The ester derivatives of 2-fluoro-4-hydroxybenzonitrile have been synthesized, showing the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of monofluorobenzonitriles have been extensively studied. The standard molar enthalpies of formation, vapor pressures, and thermodynamic properties were determined, providing valuable data for understanding the stability and reactivity of these compounds . The synthesis of novel fluorine-containing poly(aryl ether nitrile)s derived from pentafluorobenzonitrile demonstrated the influence of fluorine atoms on solubility and thermal stability .

Scientific Research Applications

Synthesis and Liquid-Crystal Transition Temperatures

2-Fluoro-4-hydroxybenzonitrile has been utilized in the synthesis of ester derivatives, particularly in the context of liquid-crystal technology. Studies have shown that esters containing this compound, especially when combined with cyclohexane or bicyclo[2.2.2]octane rings, exhibit higher nematic-isotropic transition temperatures than their unsubstituted counterparts. These findings have implications for the development of advanced liquid-crystal displays and related technologies (Kelly & Schad, 1984).

Inhibition of CDC25B Phosphatase

In the field of cancer research, 2-fluoro-4-hydroxybenzonitrile has been identified as a molecule that binds to the catalytic domain of CDC25B phosphatase. This interaction disrupts the enzyme's protein–protein interactions, which is a novel approach for targeting CDC25 phosphatases in cancer therapy. The compound's ability to inhibit these interactions opens up new avenues for the development of anticancer drugs (Lund et al., 2014).

Energetic and Structural Study

A comprehensive energetic and structural study of 2-fluoro-4-hydroxybenzonitrile has been conducted, including analysis of standard molar enthalpies of formation, vapor-pressure studies, and UV-vis spectroscopy. Theoretical estimations and computational studies have also been employed to evaluate the electronic properties of the compound. This research provides significant insights into the thermodynamic and electronic characteristics of monofluorobenzonitriles, which are relevant for various chemical and pharmaceutical applications (da Silva et al., 2012).

Radiofluorinated Compound Synthesis

2-Fluoro-4-hydroxybenzonitrile oxide has been utilized in the synthesis of radiofluorinated compounds. This compound reacts rapidly with alkenes and alkynes under mild conditions, making it suitable for the preparation of radiopharmaceuticals. Such applications are crucial in medical imaging and diagnostics, particularly in positron emission tomography (PET) (Zlatopolskiy et al., 2012).

Safety And Hazards

2-Fluoro-4-hydroxybenzonitrile is toxic if swallowed and causes serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIVHYDACHXPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370440
Record name 2-Fluoro-4-hydroxybenzonitrile
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Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-hydroxybenzonitrile

CAS RN

82380-18-5
Record name 2-Fluoro-4-hydroxybenzonitrile
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Record name 2-Fluoro-4-hydroxybenzonitrile
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Record name 2-Fluoro-4-hydroxybenzonitrile
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Record name 2-fluoro-4-hydroxybenzonitrile
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Record name Benzonitrile, 2-fluoro-4-hydroxy
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Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-methoxy-benzonitrile (500 mg, 0.246 mmol) and pyridine hydrochloride (2.0 g, 17.2 mmol) is heated at 170° C. for 5 hours. The reaction is partitioned between ethyl acetate and 1N hydrochloric acid. The organic phase is washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 2-fluoro-4-hydroxy-benzonitrile.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
SS Zhang, R Ren, XM Li, Q Li, XY Song, QL Wei - Liquid crystals, 2006 - Taylor & Francis
… A number of compounds, based on 2‐fluoro‐4‐hydroxybenzonitrile, have been used widely … , we synthesized a series of derivatives of 2‐fluoro‐4‐hydroxybenzonitrile. The F atom was …
Number of citations: 4 www.tandfonline.com
XY Song, XH Dong, SS Zhang, XM Li… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 2-Fluoro-4-hydroxybenzonitrile … Here, we report the crystal structure of 2-fluoro-4-hydroxybenzonitrile, (I [link] ) (Fig. 1 [link] ), an important intermediate for the synthesis of liquid crystals …
Number of citations: 1 scripts.iucr.org
V Arjunan, K Carthigayan, S Periandy… - … Acta Part A: Molecular …, 2012 - Elsevier
The FTIR and FT-Raman vibrational spectra of 4-actetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile molecules have been recorded in the range 4000–400 and 4000–…
Number of citations: 18 www.sciencedirect.com
G Lund, S Dudkin, D Borkin, W Ni… - ACS chemical …, 2015 - ACS Publications
… This resulted in identification of 2-fluoro-4-hydroxybenzonitrile, which directly binds to the catalytic domain of CDC25B. Interestingly, NMR data and the crystal structure demonstrate that …
Number of citations: 39 pubs.acs.org
K Dahl, T Collier, R Cheng, M Svedberg, M Toth, A Das… - 2017 - Soc Nuclear Med
… precursor compounds were prepared in 6- and 7-steps, respectively, via a reduction, alkylation, and hydrolysis (24% and 22% overall yield), starting from 2-fluoro-4-hydroxybenzonitrile. …
Number of citations: 1 jnm.snmjournals.org
K Dahl, V Bernard-Gauthier, S Nag, K VarnÃ… - 2018 - Soc Nuclear Med
… Results: Reference and precursor compounds were prepared in 6-steps starting from 2-fluoro-4-hydroxybenzonitrile. [ 18 F]1 was produced and isolated in high radioactivity (> 6 GBq), …
Number of citations: 0 jnm.snmjournals.org
SM Kelly, H Schad - Helvetica chimica acta, 1984 - Wiley Online Library
… The synthesis and liquid-crystal transition temperatures of forty ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile are reported. The esters contain the …
Number of citations: 37 onlinelibrary.wiley.com
Q Wei, X Guo, H Yang - Molecular Crystals and Liquid Crystals, 2012 - Taylor & Francis
… The mixture of 13.7 g (0.1 mol) 2-fluoro-4-hydroxybenzonitrile, 4.4 g (0.11 mol) NaOH, 4 g anhydrous KI, 0.11 mol hexyl bromide, and 100 mL butanone were heated to 60C for 10 h. …
Number of citations: 12 www.tandfonline.com
GW Gray, M Hird, D Lacey, KJ Toyne - Molecular Crystals and …, 1989 - Taylor & Francis
… A solution of l-bromobutane (18.0 g, 0.13 mol) in acetone (30 ml) was added dropwise to a stirred refluxing mixture of 2-fluoro-4-hydroxybenzonitrile (8) (15.0 g, 0.11 mol) and potassium …
Number of citations: 87 www.tandfonline.com
Q Wei, X Yuan, L Zhang, L Wang, H Yang… - Molecular Crystals and …, 2008 - Taylor & Francis
… The mixture of 13.7 g (0.1 mol) 2-fluoro-4-hydroxybenzonitrile, 4.4 g (0.11 mol) NaOH, 4 g anhydrous KI, 0.11 mol hexyl bromide and 100 mL butanone were heated to 60C for 10 hr. …
Number of citations: 4 www.tandfonline.com

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